Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reaction of N-methylmorpholine and EDCI in dichloromethane at 20°C for 2 hours.
Step 2: Addition of tetrahydrofuran and further reaction at 20°C for 2 hours.
Chemical Reactions Analysis
Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include N-methylmorpholine, EDCI, dichloromethane, and tetrahydrofuran . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Biological Research: It is utilized in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 2-(2-oxobut-3-YN-1-YL)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
These compounds share similar structural features and are used in related research applications. this compound is unique in its specific functional groups and reactivity, making it valuable for certain specialized applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxobut-3-ynyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-11(15)9-10-7-6-8-14(10)12(16)17-13(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI Key |
JNSSQWLAEJDPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)C#C |
Origin of Product |
United States |
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